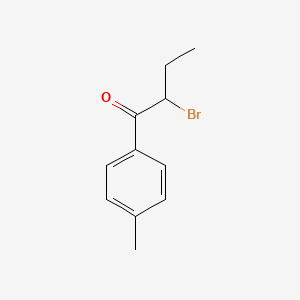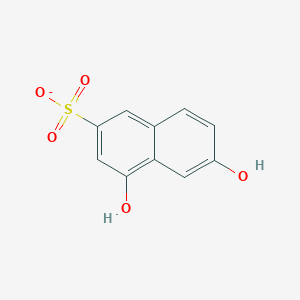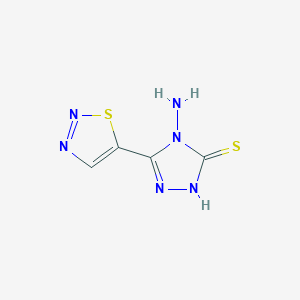
2-Octenoic acid, 4-ethyl-, (2Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octenoic acid, 4-ethyl-, (2Z)- is an organic compound with the molecular formula C10H18O2. It is a type of unsaturated fatty acid with a double bond in the (2Z)-configuration. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Octenoic acid, 4-ethyl-, (2Z)- can be synthesized through several methods. One common approach involves the acid-catalyzed esterification of 4-octenoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to accelerate the process. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of 2-Octenoic acid, 4-ethyl-, (2Z)- often involves large-scale esterification processes. These processes are optimized for efficiency and yield, using continuous reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures high purity and consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Octenoic acid, 4-ethyl-, (2Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated fatty acids.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated fatty acids.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-Octenoic acid, 4-ethyl-, (2Z)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research explores its potential therapeutic properties and its use in drug development.
Industry: It is utilized in the production of resins, pharmaceuticals, and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Octenoic acid, 4-ethyl-, (2Z)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act on enzymes involved in fatty acid metabolism, influencing various cellular processes. The compound’s effects are mediated through its ability to modulate enzyme activity and alter metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Octenoic acid, ethyl ester, (Z)-: This compound has a similar structure but differs in the position of the double bond and the ester group.
Butenoic acid: Another unsaturated fatty acid with different chain length and functional groups.
Uniqueness
2-Octenoic acid, 4-ethyl-, (2Z)- is unique due to its specific configuration and the presence of an ethyl group at the fourth position. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
90464-78-1 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(Z)-4-ethyloct-2-enoic acid |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-9(4-2)7-8-10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)/b8-7- |
Clé InChI |
RTSYTZNKRVDRRT-FPLPWBNLSA-N |
SMILES isomérique |
CCCCC(CC)/C=C\C(=O)O |
SMILES canonique |
CCCCC(CC)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


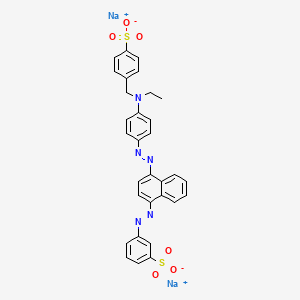
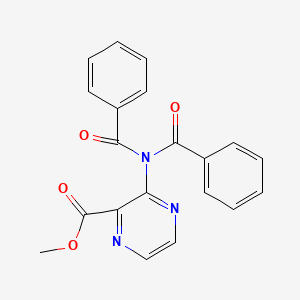
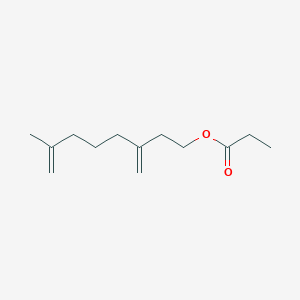
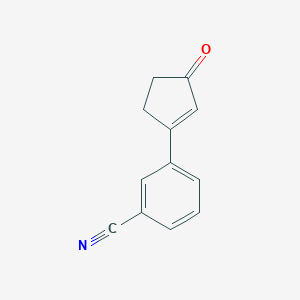
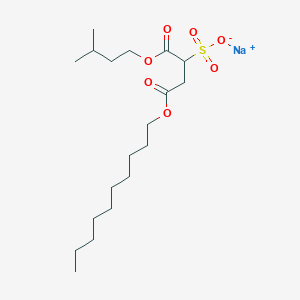

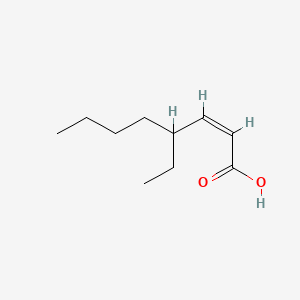
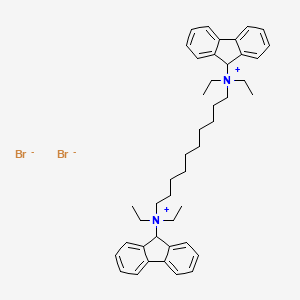
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride](/img/structure/B13782978.png)

